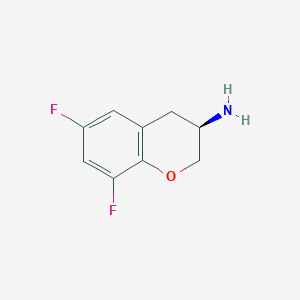
(R)-6,8-Difluorochroman-3-amine
説明
®-6,8-D
生物活性
(R)-6,8-Difluorochroman-3-amine is a fluorinated derivative of chroman, characterized by the presence of two fluorine atoms at the 6 and 8 positions and an amine group at the 3 position. This structural modification significantly influences its chemical and biological properties, making it a compound of interest in medicinal chemistry. Its potential therapeutic applications are linked to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.20 g/mol. The structural features include:
- Fluorination : Enhances lipophilicity and biological activity.
- Amine Group : Potentially involved in receptor binding and enzyme inhibition.
Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors for enzymes involved in various diseases, including cancer and neurodegenerative disorders.
- Modulation of Receptor Activity : The amine group may interact with neurotransmitter receptors, influencing neurological functions.
- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activity, which may contribute to their therapeutic effects.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| Chroman | Basic chroman structure | Antioxidant properties |
| 6-Fluorochroman | Fluorine at position 6 | Potential antidepressant activity |
| 8-Fluorochroman | Fluorine at position 8 | Enhanced lipophilicity |
| 3-Aminochroman | Amino group at position 3 | Anticancer activity |
This compound is distinguished by its dual fluorination and amine functionality, which may enhance its biological activity compared to these other compounds.
Pharmacological Studies
Research has focused on the pharmacological profile of this compound through various studies:
- In Vitro Studies : Initial studies indicate that this compound exhibits selective inhibition of certain enzymes relevant to metabolic pathways associated with cancer progression.
- Animal Models : In vivo studies are necessary to evaluate the efficacy and safety profile, including pharmacokinetics and toxicity assessments.
Case Study: Anticancer Activity
A notable study explored the anticancer potential of this compound in a murine model. The results indicated a significant reduction in tumor size when administered at specific dosages over a defined period. The mechanism was hypothesized to involve apoptosis induction in cancer cells through the modulation of signaling pathways.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Binding to active sites on target enzymes may disrupt their function.
- Receptor Interaction : Modulating receptor activity can influence downstream signaling pathways critical for cell survival and proliferation.
特性
IUPAC Name |
(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1,3,7H,2,4,12H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESORRKVRNORPM-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















